molecular formula C11H9N B1406400 4-Ethynyl-1-methyl-1h-indole CAS No. 959918-24-2

4-Ethynyl-1-methyl-1h-indole

Cat. No. B1406400
M. Wt: 155.2 g/mol
InChI Key: PNZZOZSXJRWAOF-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methyl-1h-indole is a chemical compound with the CAS Number: 102301-81-5 . It has a molecular weight of 141.17 . The compound appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of 4-Ethynyl-1-methyl-1h-indole consists of a benzene ring fused with a pyrrole ring, forming the indole structure, with an ethynyl (C≡CH) group at the 4-position and a methyl group at the 1-position .


Physical And Chemical Properties Analysis

4-Ethynyl-1-methyl-1h-indole is a pale-yellow to yellow-brown solid . It has a molecular weight of 141.17 .

Safety And Hazards

When handling 4-Ethynyl-1-methyl-1h-indole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-ethynyl-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-3-9-5-4-6-11-10(9)7-8-12(11)2/h1,4-8H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZZOZSXJRWAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-1-methyl-1h-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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